n-Acetyl-d3-glycine-2,2-d2
Overview
Description
n-Acetyl-d3-glycine-2,2-d2 is a labelled derivative of n-Acetylglycine, which is a derivative of glycine. This compound is commonly used in biological research, particularly in the study of peptidomimetics. The molecular formula of this compound is CD3CONHCD2COOH, and it has a molecular weight of 122.13.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-d3-glycine-2,2-d2 involves the incorporation of deuterium atoms into the n-Acetylglycine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated acetic anhydride and deuterated glycine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale synthesis using deuterated starting materials and specialized equipment to handle isotopically labelled compounds. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-d3-glycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
n-Acetyl-d3-glycine-2,2-d2 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in the study of protein and peptide interactions.
Medicine: Utilized in drug metabolism studies to track the fate of pharmaceutical compounds in the body.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Acetyl-d3-glycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within biological systems. This provides valuable insights into metabolic processes and the effects of various drugs and chemicals on these pathways.
Comparison with Similar Compounds
n-Acetyl-d3-glycine-2,2-d2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
n-Acetylglycine: The non-deuterated form of the compound.
Acetamidoacetic Acid-d5: Another isotopically labeled derivative of glycine.
Aceturic Acid-d5: A related compound with similar applications in research
These compounds share similar chemical properties but differ in their isotopic composition, which affects their use in research and industrial applications.
Properties
IUPAC Name |
2,2-dideuterio-2-[(2,2,2-trideuterioacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIRPAQVSHGFK-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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